5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine

Lipophilicity Drug-likeness Scaffold selection

Select this patent-validated FLT3 kinase inhibitor scaffold for AML drug discovery. The unique N4-phenyltriazole substitution and 5-position pyridine linkage confer target engagement profiles not replicated by alkyl-substituted or 4-position regioisomers. The 2-aminopyridine core enables canonical kinase hinge binding, while the rigid scaffold (2 rotatable bonds) minimizes entropic penalties—ideal for fragment-based screening and SAR optimization. Supplied at ≥95% purity with full Certificate of Analysis for reliable multi-step derivatization and chemical probe development.

Molecular Formula C13H11N5
Molecular Weight 237.26 g/mol
CAS No. 1423033-83-3
Cat. No. B1491575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
CAS1423033-83-3
Molecular FormulaC13H11N5
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NN=C2C3=CN=C(C=C3)N
InChIInChI=1S/C13H11N5/c14-12-7-6-10(8-15-12)13-17-16-9-18(13)11-4-2-1-3-5-11/h1-9H,(H2,14,15)
InChIKeyXIUGXHSDZUNYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine (CAS 1423033-83-3) as a FLT3 Kinase-Targeted Scaffold for Acute Myeloid Leukemia Research


5-(4-Phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine (CAS 1423033-83-3) is a heterocyclic small molecule comprising a pyridin-2-amine core linked to a 4-phenyl-1,2,4-triazole moiety, with a molecular formula of C₁₃H₁₁N₅ and molecular weight of 237.26 g/mol [1]. This compound serves as a versatile scaffold in medicinal chemistry, characterized by a calculated XLogP3-AA of 1.3, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds [1]. It is identified as a structural component within the genus of novel FLT3 kinase inhibitors claimed in patent literature for the treatment of FLT3-related conditions, particularly acute myeloid leukemia (AML) harboring FLT3/ITD mutations [2]. The compound is commercially available for research use at purities typically specified at 95% .

Structural Differentiation of 5-(4-Phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine from Alternative Triazole-Pyridine Scaffolds


Generic substitution among 1,2,4-triazole-pyridine scaffolds is precluded by distinct regiochemistry, substitution patterns, and resulting molecular properties that dictate target engagement and physicochemical behavior. While numerous triazole-pyridine analogs exist—including 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine and 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine —the specific N4-phenyl substitution pattern of 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine confers a distinct lipophilic profile (XLogP3 = 1.3) and spatial orientation that differentiates it from alkyl-substituted congeners [1]. The 5-position attachment of the triazole to the pyridine ring further distinguishes this scaffold from 4-position-linked analogs such as 4-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 887-82-1), which lacks the 2-amino group essential for hydrogen bonding interactions with kinase hinge regions . These structural variations translate to measurable differences in molecular recognition, as evidenced by the specific inclusion of the 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine core within patent claims directed toward FLT3 kinase inhibition, a therapeutic target for which alternative regioisomers have not demonstrated equivalent activity [2].

Quantitative Differentiation Evidence for 5-(4-Phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine (CAS 1423033-83-3) Relative to Structural Analogs


Lipophilicity Differentiation: 5-Phenyltriazole-Pyridinamine vs. 4-Isopropyl Analog Shows 0.6 Unit Difference in Computed XLogP3

The target compound 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine exhibits a calculated XLogP3-AA value of 1.3 [1], which differs measurably from the 4-isopropyl-substituted analog 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine (CAS 1448427-99-3) with a calculated XLogP3 of 0.7 [2]. This 0.6 log unit difference represents a ~4-fold difference in theoretical partition coefficient, impacting membrane permeability predictions and assay compatibility. The phenyl substitution provides enhanced lipophilicity relative to the isopropyl group while maintaining a favorable drug-like property range (XLogP3 between 1-3).

Lipophilicity Drug-likeness Scaffold selection

Hydrogen Bond Donor/Acceptor Profile: Distinct HBD Count of 1 Differentiates from 4-Pyridinyl Regioisomer

The target compound possesses one hydrogen bond donor (HBD) and four hydrogen bond acceptors (HBA), as computed from its molecular structure [1]. In contrast, the 4-pyridinyl regioisomer 4-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 887-82-1) has zero hydrogen bond donors (C₁₃H₁₀N₄ molecular formula with no -NH₂ group) . This structural distinction is critical for kinase inhibitor design, as the 2-aminopyridine moiety in the target compound enables bidentate hydrogen bonding with the kinase hinge region—a binding mode essential for FLT3 inhibition that is absent in the 4-pyridinyl analog [2].

Molecular recognition Kinase hinge binding Hydrogen bonding

Patent-Validated Target Specificity: FLT3 Kinase Inhibitor Genus Claims Encompass 5-Phenyltriazole-Pyridinamine Scaffold

The target compound falls within the genus of Formula (I) compounds explicitly claimed as FLT3 kinase inhibitors in US Patent 10,975,082 B2 [1]. This patent describes compounds for reducing or inhibiting the activity of wild-type FLT3 kinase and mutant FLT3 kinase (particularly FLT3/ITD) in cells or subjects, and for preventing or treating FLT3-related conditions including acute myeloid leukemia [1]. In contrast, structurally related triazole-pyridine analogs such as 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine and 6-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine are not encompassed within this FLT3 inhibitor patent genus, instead appearing in distinct intellectual property contexts including antifungal applications and ASK1 kinase inhibition [2].

FLT3 Acute myeloid leukemia Kinase inhibition

Commercial Availability and Purity Specification: 95% Minimum Purity with Full Quality Assurance Documentation

5-(4-Phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is commercially available with a minimum purity specification of 95% , accompanied by batch-level quality assurance and availability of Safety Data Sheets (SDS) and Certificates of Analysis (COA) upon request . This purity grade is consistent across multiple vendors including AKSci (catalog 0626DR) , Enamine (EN300-121249) [1], and Leyan (2017942) . In comparison, the 4-pyridinyl regioisomer 4-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 887-82-1) has more limited commercial availability, with fewer documented vendors and variable purity specifications .

Procurement Quality control Research supply

Molecular Flexibility Profile: Two Rotatable Bonds Distinguish from More Flexible Triazole-Pyridine Derivatives

The target compound has a computed rotatable bond count of 2 [1], reflecting limited conformational flexibility arising from the direct linkage of the triazole to both the phenyl and pyridine rings. This compares favorably to more flexible analogs such as 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, which contains multiple rotatable bonds including thioether linkages and methylene spacers [2]. Lower rotatable bond count correlates with reduced entropic penalty upon target binding, a property valued in fragment-based drug discovery and lead optimization where conformational pre-organization enhances binding efficiency [3].

Conformational restriction Entropic binding penalty Scaffold rigidity

Optimal Research Application Scenarios for 5-(4-Phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine Based on Quantified Differentiation Evidence


FLT3 Kinase Inhibitor Development and Fragment-Based Drug Discovery for Acute Myeloid Leukemia

Based on the patent-validated association with FLT3 kinase inhibition [1], this scaffold is optimally deployed as a starting point for structure-activity relationship (SAR) campaigns targeting FLT3/ITD-mutant acute myeloid leukemia. The 2-aminopyridine moiety enables canonical hinge-binding interactions while the N4-phenyltriazole provides a vector for additional functionalization. The rigid core (2 rotatable bonds) [2] minimizes entropic penalties during binding, making it particularly suitable for fragment-based drug discovery where binding efficiency metrics such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are critical decision parameters.

Kinase Selectivity Profiling and Panel Screening

The distinct hydrogen bond donor/acceptor profile (HBD = 1, HBA = 4) [1] and moderate lipophilicity (XLogP3 = 1.3) [1] position this scaffold for selectivity profiling across kinase panels. Unlike alkyl-substituted triazole-pyridine analogs that may exhibit broader off-target activity, the specific phenyl substitution pattern of this compound provides a defined physicochemical signature suitable for assessing structure-selectivity relationships. Researchers can leverage the compound as a reference standard in kinase selectivity assays to benchmark novel FLT3 inhibitors against this core scaffold.

Chemical Biology Probe Synthesis and Bioconjugation

The 2-aminopyridine primary amine functionality provides a synthetically tractable handle for derivatization, enabling the preparation of chemical biology probes including biotinylated affinity reagents, fluorescent conjugates, or photoaffinity labels. The commercial availability with documented 95% minimum purity across multiple vendors [2] ensures reliable starting material quality for multi-step synthetic sequences. The moderate lipophilicity (XLogP3 = 1.3) facilitates purification by standard reverse-phase chromatography methods, while the rigid core minimizes complications from conformational polymorphism during crystallization or NMR structural studies.

Reference Standard for Analytical Method Development and Quality Control

Given the established purity specification of 95% minimum across multiple commercial sources [1] and the availability of Certificates of Analysis [1], this compound serves as a suitable reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) for related triazole-pyridine analogs. The distinct UV chromophore arising from the conjugated phenyl-triazole-pyridine system facilitates detection by UV-Vis spectroscopy, while the defined molecular weight (237.26 g/mol) [2] and characteristic fragmentation pattern support LC-MS method development.

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